molecular formula C18H17F2NO4 B3012228 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795480-90-8

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3012228
CAS No.: 1795480-90-8
M. Wt: 349.334
InChI Key: KAFNLPNSKWKFNM-UHFFFAOYSA-N
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Description

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyranone ring substituted with a piperidine moiety linked to a difluorobenzoyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a difluorobenzoyl group through an acylation reaction. This intermediate is then reacted with a pyranone derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is utilized in the development of new materials and chemical products, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride

Uniqueness

Compared to similar compounds, 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

IUPAC Name

4-[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-11-9-13(10-16(22)24-11)25-12-5-7-21(8-6-12)18(23)17-14(19)3-2-4-15(17)20/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFNLPNSKWKFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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